Silane, triethoxy[(1Z)-2-phenylethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethoxy[(1Z)-2-phenylethenyl]- is an organosilicon compound with the molecular formula C14H22O3Si. It is a clear, colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly valued for its ability to form strong bonds with both organic and inorganic materials, making it a versatile agent in surface modification and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy[(1Z)-2-phenylethenyl]- typically involves the hydrosilylation of styrene with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include a temperature range of 50-100°C and a solvent like toluene or xylene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Silane, triethoxy[(1Z)-2-phenylethenyl]- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of styrene and triethoxysilane into a reactor equipped with a platinum catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Silane, triethoxy[(1Z)-2-phenylethenyl]- undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols, which can further condense to form siloxanes.
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly with hydroxyl-terminated substrates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with a catalyst like hydrochloric acid or ammonia.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Silanols and oligosiloxanes.
Oxidation: Silanols and siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Silane, triethoxy[(1Z)-2-phenylethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, triethoxy[(1Z)-2-phenylethenyl]- involves the hydrolysis of its ethoxy groups to form reactive silanols. These silanols can then condense to form siloxane bonds, which are responsible for the compound’s strong adhesion properties. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the phenylethenyl group, making it less effective in certain applications.
Phenyltriethoxysilane: Contains a phenyl group but does not have the ethylenic double bond, which affects its reactivity and applications.
3-Aminopropyltriethoxysilane: Contains an amino group, making it more suitable for applications requiring functionalization with amines.
Uniqueness
Silane, triethoxy[(1Z)-2-phenylethenyl]- is unique due to its combination of ethoxy groups and a phenylethenyl moiety. This structure allows it to participate in a broader range of chemical reactions and provides enhanced adhesion properties compared to other silanes .
Properties
CAS No. |
90260-88-1 |
---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
triethoxy-[(Z)-2-phenylethenyl]silane |
InChI |
InChI=1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12- |
InChI Key |
UUVZTKMMRCCGHN-SEYXRHQNSA-N |
Isomeric SMILES |
CCO[Si](/C=C\C1=CC=CC=C1)(OCC)OCC |
Canonical SMILES |
CCO[Si](C=CC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.